Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
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Overview
Description
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside is a synthetic organic compound with the molecular formula C14H20F3NO6 and a molecular weight of 355.31 g/mol It is a derivative of glucopyranoside, modified with an allyl group, an isopropylidene acetal, and a trifluoroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a glucopyranoside derivative using isopropylidene acetal formation
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The trifluoroacetamido group can be reduced to form amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the trifluoroacetamido group.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
Scientific Research Applications
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The allyl group can undergo chemical modifications, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Allyl 2-deoxy-4,6-O-isopropylidene-2-amino-a-D-glucopyranoside: Similar structure but lacks the trifluoroacetamido group.
2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside: Similar structure but lacks the allyl group.
Uniqueness
The presence of both the allyl and trifluoroacetamido groups in Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside makes it unique. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3NO6/c1-4-5-21-11-8(18-12(20)14(15,16)17)9(19)10-7(23-11)6-22-13(2,3)24-10/h4,7-11,19H,1,5-6H2,2-3H3,(H,18,20)/t7-,8-,9-,10-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZTQBRCYUFOV-ILAIQSSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OCC=C)NC(=O)C(F)(F)F)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OCC=C)NC(=O)C(F)(F)F)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568266 |
Source
|
Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139629-59-7 |
Source
|
Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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